molecular formula C4H7ClO2 B8740417 2-Methoxypropionyl chloride CAS No. 56680-75-2

2-Methoxypropionyl chloride

Cat. No.: B8740417
CAS No.: 56680-75-2
M. Wt: 122.55 g/mol
InChI Key: NBEMORIANHKPTH-UHFFFAOYSA-N
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Description

2-Methoxypropionyl chloride (CAS: 56680-75-2) is an acyl chloride derivative featuring a methoxy group (-OCH₃) at the α-position of the propionyl chloride backbone. This compound is primarily utilized in organic synthesis as an acylating agent, facilitating the introduction of the methoxypropionyl group into target molecules. Its reactivity stems from the electrophilic carbonyl carbon, which undergoes nucleophilic substitution or addition reactions.

Properties

CAS No.

56680-75-2

Molecular Formula

C4H7ClO2

Molecular Weight

122.55 g/mol

IUPAC Name

2-methoxypropanoyl chloride

InChI

InChI=1S/C4H7ClO2/c1-3(7-2)4(5)6/h3H,1-2H3

InChI Key

NBEMORIANHKPTH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)Cl)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 2-methoxypropionyl chloride and related compounds:

Compound Name CAS Number Molecular Formula Key Structural Features Reactivity/Applications Notes
This compound 56680-75-2 C₄H₇ClO₂ Methoxy group at α-position Moderate electrophilicity; used in acylation reactions
α-Methoxy-α-trifluoromethylphenylacetyl chloride 20445-33-4 C₁₀H₈ClF₃O₂ Trifluoromethyl and phenyl groups at α-position Enhanced electron-withdrawing effects; likely used in fluorinated compound synthesis
2-Chloropropionyl chloride 762-29-8 C₃H₄Cl₂O Chlorine at α-position High reactivity due to Cl’s leaving group ability; corrosive and toxic
2-Methylpropanoyl chloride (Isobutyryl chloride) 79-30-1 C₄H₇ClO Branched methyl group at α-position Steric hindrance reduces reactivity; used in peptide synthesis
2-Phenoxypropionyl chloride N/A C₉H₉ClO₂ Phenoxy group at α-position Increased aromaticity; potential use in aryl ester production
Methacryloyl chloride 920-46-7 C₄H₅ClO Unsaturated (allylic) double bond Polymer precursor (e.g., PMMA); highly reactive

Reactivity and Stability

  • Electrophilicity :
    • The methoxy group in This compound is electron-donating, reducing carbonyl electrophilicity compared to 2-chloropropionyl chloride , where chlorine’s electron-withdrawing effect enhances reactivity .
    • The trifluoromethyl group in α-methoxy-α-trifluoromethylphenylacetyl chloride significantly increases electrophilicity, making it suitable for reactions requiring strong acylating agents .
  • Steric Effects :
    • Isobutyryl chloride ’s branched structure introduces steric hindrance, slowing nucleophilic attack compared to linear analogs like this compound .
  • Conjugation and Stability :
    • Methacryloyl chloride ’s conjugated double bond increases stability but also reactivity toward polymerization .

Key Research Findings

  • Synthetic Utility: Fluorinated analogs like α-methoxy-α-trifluoromethylphenylacetyl chloride are critical in medicinal chemistry for improving metabolic stability of drug candidates . 2-Phenoxypropionyl chloride’s aromatic moiety enables synthesis of bioactive phenoxy esters, relevant in herbicide development .
  • Safety Protocols :
    • NIOSH guidelines emphasize engineering controls (e.g., local exhaust ventilation) for handling toxic acyl chlorides, applicable to 2-chloropropionyl chloride and similar compounds .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing 2-Methoxypropionyl chloride in a laboratory setting?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters such as temperature, solvent choice (e.g., anhydrous dichloromethane or THF), and stoichiometric ratios of precursors (e.g., methoxypropionic acid and thionyl chloride). Characterization via NMR (¹H/¹³C) and FT-IR is essential to confirm acyl chloride formation and monitor byproducts. For reproducibility, ensure strict anhydrous conditions and inert gas purging to prevent hydrolysis. Post-reaction purification via fractional distillation or column chromatography may be necessary to isolate high-purity product .

Q. What safety protocols should researchers prioritize when handling this compound?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods for all procedures to minimize inhalation exposure. Local exhaust ventilation is recommended for large-scale reactions .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, Tyvek® suits, and chemical goggles. Safety data for analogous acyl chlorides highlight nitrile’s resistance to permeation .
  • Emergency Measures : Provide eyewash stations and emergency showers. Contaminated clothing must be removed immediately and decontaminated using HEPA-filtered vacuums or wet methods to avoid dust dispersion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying storage conditions?

  • Methodological Answer : Stability discrepancies often arise from impurities (e.g., residual acids or moisture) or storage temperature fluctuations. Conduct accelerated stability studies under controlled conditions (e.g., -20°C vs. 4°C) with periodic HPLC analysis to track degradation products. Compare results against literature data while accounting for methodological differences (e.g., solvent systems, analytical techniques). For instance, BASF’s guidelines for similar chlorides emphasize pre-use testing to validate stability claims .

Q. What strategies are effective for analyzing the reaction mechanisms of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • Kinetic Studies : Use in-situ FT-IR or NMR to monitor reaction progress and intermediate formation (e.g., tetrahedral intermediates).
  • Computational Modeling : Apply DFT calculations to map energy barriers and transition states, particularly for stereoselective reactions.
  • Isotopic Labeling : Incorporate ¹⁸O or deuterated reagents to trace oxygen exchange pathways and confirm mechanistic hypotheses .

Q. How should researchers address gaps in toxicological data for this compound?

  • Methodological Answer :

  • Literature Meta-Analysis : Cross-reference data from structurally similar compounds (e.g., 2-Ethylhexanoyl chloride) to infer potential hazards. For example, Cayman Chemical’s SDS for related hydrochlorides notes delayed toxicity symptoms requiring 48-hour medical observation .
  • In Vitro Testing : Perform acute toxicity assays (e.g., zebrafish embryo models) to estimate LC₅₀ values. Prioritize OECD guidelines for consistency .

Key Recommendations

  • Contradiction Management : Cross-validate findings using multiple analytical methods (e.g., NMR + HPLC) to address data variability .
  • Safety Compliance : Align protocols with NIOSH Control Banding guidelines for hazardous reagents .

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